18:1 PE MCC

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C53H94N3O11P |

|---|---|

Peso molecular |

980.3 g/mol |

Nombre IUPAC |

azane;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C53H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57;/h17-20,39-40,46-48H,3-16,21-38,41-45H2,1-2H3,(H,54,60)(H,61,62);1H3/b19-17-,20-18-;/t46?,47?,48-;/m1./s1 |

Clave InChI |

PSWZDOZHOUZSQN-YTAWWZAZSA-N |

SMILES isomérico |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |

SMILES canónico |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 18:1 PE MCC: A Key Component for Bioconjugation and Targeted Drug Delivery

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as 18:1 PE MCC. It is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical structure, properties, and applications, with a focus on experimental protocols and quantitative data.

Core Chemical Structure and Properties

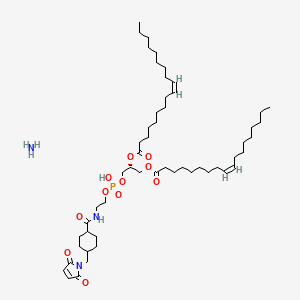

This compound is a maleimide-functionalized phospholipid that is instrumental in anchoring polypeptides and other thiol-containing molecules to lipid bilayers without compromising the membrane's integrity.[1] Its structure is comprised of a phosphoethanolamine (PE) headgroup, two oleic acid (18:1) chains, and a maleimide group attached via a cyclohexanecarboxamide linker.[1] The oleic acid tails are hydrophobic and facilitate the incorporation of the lipid into membranes, while the maleimide group provides a reactive site for covalent bond formation with thiols.[1]

The maleimide functional group is specifically reactive towards sulfhydryl (thiol) groups, forming a stable thioether bond. This specific reactivity makes this compound a valuable tool in bioconjugation.[2] The cyclohexane ring in the MCC linker provides greater stability to the maleimide group in aqueous environments compared to aromatic linkers.[3]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference(s) |

| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (sodium salt) | [1][4] |

| Synonym(s) | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] | [4] |

| Molecular Formula | C₅₃H₉₀N₂NaO₁₁P | [4] |

| Molecular Weight | 985.25 g/mol | [4] |

| CAS Number | 384847-49-8 | [4] |

| Form | Powder | [4][5] |

| Assay (Purity) | >99% (by TLC) | [4][5] |

| Storage Temperature | -20°C | [4][5] |

| Shipping Condition | Dry ice | [4][5] |

Experimental Protocols

The primary application of this compound is in the preparation of functionalized liposomes for targeted drug delivery and other biomedical applications.[1] The following sections detail the common experimental procedures.

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a widely used method to produce unilamellar liposomes of a defined size.[6]

Materials:

-

Cholesterol (optional, for membrane stability)

-

Organic solvent (e.g., chloroform, chloroform/methanol mixture)[6]

-

Aqueous buffer (e.g., PBS, Tris buffer at pH 7.0-7.5)[6]

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)[6]

Procedure:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., 99.5 mol% POPC and 0.5 mol% this compound) in an organic solvent in a round-bottom flask.[6][7]

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[6]

-

Place the flask under a vacuum for at least one hour to remove any residual solvent.[6]

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer and gently agitating.[6] This process leads to the formation of multilamellar vesicles (MLVs).

-

-

Extrusion:

The resulting liposomes will have the maleimide groups of this compound exposed on their surface, ready for conjugation.

Caption: Workflow for preparing maleimide-functionalized liposomes.

Maleimide-Thiol Conjugation

This protocol describes the covalent attachment of a thiol-containing molecule (e.g., a cysteine-containing peptide or a thiolated antibody) to the maleimide-functionalized liposomes.

Materials:

-

Maleimide-functionalized liposomes

-

Thiol-containing molecule

-

Reaction buffer (pH 6.5-7.5, e.g., PBS, HEPES)[8]

-

Reducing agent (e.g., TCEP or DTT, if reducing antibody disulfide bonds is necessary)[8]

-

Inert gas (e.g., nitrogen or argon, optional to prevent thiol oxidation)[3]

-

Purification system (e.g., size exclusion chromatography)[8]

Procedure:

-

Preparation of Thiolated Molecule (if necessary):

-

If the molecule of interest does not have a free thiol group (e.g., an antibody), it may need to be thiolated using reagents like SPDP followed by reduction with DTT.[8]

-

-

Conjugation Reaction:

-

Mix the maleimide-functionalized liposomes with the thiol-containing molecule in the reaction buffer. The molar ratio of maleimide to thiol should be optimized, with ratios of 2:1 to 20:1 being reported.[3][8]

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.[3][8] The reaction should be protected from light if fluorescent molecules are used.[3]

-

-

Purification:

-

Remove unreacted molecules and byproducts by passing the reaction mixture through a size exclusion chromatography column.[8] The conjugated liposomes will elute in the void volume.

-

Caption: General workflow for conjugating thiol-containing molecules to liposomes.

Quantification of Conjugation Efficiency

It is crucial to determine the efficiency of the conjugation reaction. This can be achieved through various methods.

HPLC-Based Quantification:

-

Analyze the reaction mixture before and after purification using reverse-phase HPLC with UV detection at a wavelength appropriate for the conjugated molecule (e.g., 220 nm or 280 nm).

-

Identify the peaks corresponding to the unconjugated molecule and the conjugated product (which will have a different retention time).

-

Calculate the conjugation efficiency by comparing the peak area of the conjugated product to the total peak area of both the conjugated and unconjugated molecule.[1]

Ellman's Assay:

-

This assay can be used to indirectly quantify the number of maleimide groups on the liposome surface.

-

First, a known excess of a thiol-containing compound (e.g., L-cysteine) is reacted with the maleimide-functionalized liposomes.

-

The remaining unreacted thiol is then quantified using Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically.

-

The amount of reacted thiol corresponds to the amount of available maleimide groups.[3][9]

Applications in Targeted Drug Delivery

This compound is a key enabler for the development of targeted drug delivery systems.[1] By conjugating targeting ligands—such as antibodies, peptides, or aptamers—to the surface of drug-loaded liposomes, these nanocarriers can be directed to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

The general principle involves:

-

Formulation: Encapsulating a therapeutic agent within a liposome that includes this compound in its lipid composition.

-

Functionalization: Conjugating a targeting moiety that specifically recognizes a biomarker on the target cells to the maleimide groups on the liposome surface.

-

Systemic Administration: Introducing the targeted liposomes into the bloodstream.

-

Targeting and Uptake: The targeting ligand guides the liposome to the target site, where it can be internalized by the cells, leading to the release of the encapsulated drug.

Caption: Logical flow of targeted drug delivery using this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. encapsula.com [encapsula.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Engineering of lipid membranes asymmetrically functionalized with chondroitin sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (MCC-DOPE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as MCC-DOPE. This maleimide-functionalized phospholipid is a critical reagent in the development of advanced drug delivery systems, particularly for the targeted delivery of therapeutics.

Core Properties of MCC-DOPE

MCC-DOPE is a specialized lipid derivative designed for the stable and specific conjugation of thiol-containing molecules, such as peptides, proteins, and antibodies, to the surface of lipid bilayers.[] Its unique structure, comprising a phosphoethanolamine headgroup, two unsaturated oleoyl chains, and a maleimide-functionalized linker, imparts desirable characteristics for the formulation of functionalized liposomes and other lipid-based nanoparticles.[]

The dioleoyl (DOPE) component, with its cis-unsaturated fatty acid chains, promotes membrane fluidity and can facilitate membrane fusion, which is advantageous for the intracellular delivery of encapsulated cargo.[2] The N-linked 4-(p-maleimidomethyl)cyclohexane-carboxamide (MCC) moiety provides a stable and flexible spacer for the covalent attachment of biomolecules via the highly selective maleimide-thiol reaction.[]

Physicochemical Properties

A summary of the key physicochemical properties of MCC-DOPE and its primary component, DOPE, is presented below. This data is essential for formulation development, storage, and experimental design.

| Property | Value | Reference(s) |

| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] | [] |

| Synonyms | MCC-DOPE, 18:1 PE MCC | [] |

| Molecular Formula | C₅₃H₉₀N₂O₁₁PNa | [3] |

| Molecular Weight | 985.25 g/mol | [3] |

| Appearance | Off-white to white solid | |

| Storage Temperature | -20°C | [] |

| Purity (Typical) | >98% (TLC) | |

| Hygroscopic | Yes | [3] |

| Light Sensitive | No | [3] |

Thermal Properties (DOPE Component)

The thermal properties of the lipid components are critical for the preparation and stability of liposomes. Below are the transition temperatures for the DOPE component of MCC-DOPE.

| Property | Temperature (°C) | Reference(s) |

| Gel to Liquid Crystalline Phase Transition (Tm) | -16 | |

| Lamellar to Hexagonal Phase Transition (Th) | 10 |

Thiol-Maleimide Bioconjugation

The primary utility of MCC-DOPE lies in its ability to readily conjugate with thiol-containing molecules. This reaction, a Michael addition, is highly specific for sulfhydryl groups within a pH range of 6.5-7.5, forming a stable thioether bond.[4] This specificity allows for the controlled, site-specific attachment of targeting ligands or therapeutic proteins to the liposome surface.

Key Reaction Parameters for Thiol-Maleimide Conjugation

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing hydrolysis of the maleimide group and side reactions with amines. | [4] |

| Temperature | Room Temperature (20-25°C) or 4°C (overnight) | Room temperature reactions are typically faster (1-2 hours), while 4°C can be used for longer incubations to minimize degradation. | [4] |

| Maleimide:Thiol Ratio | 10:1 to 20:1 (for proteins) | An excess of the maleimide-lipid is often used to ensure efficient conjugation to the thiol-containing molecule. | |

| Buffer | Phosphate-buffered saline (PBS), HEPES | Buffers should be free of thiols. Degassing the buffer can prevent oxidation of thiols. | |

| Reaction Time | 30 minutes to 2 hours | Reaction progress can be monitored by analytical techniques to determine the optimal time. | [5] |

Experimental Protocols

This section provides detailed methodologies for the preparation of MCC-DOPE containing liposomes and their subsequent conjugation to thiol-containing molecules.

Preparation of MCC-DOPE Liposomes by Lipid Film Hydration and Extrusion

This is a common method for producing unilamellar liposomes of a defined size.

Materials:

-

MCC-DOPE

-

Other lipids (e.g., DSPC, Cholesterol)

-

Chloroform or a suitable organic solvent

-

Hydration buffer (e.g., PBS, HEPES)

-

Rotary evaporator

-

Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

-

Water bath sonicator

Procedure:

-

Lipid Film Formation:

-

Dissolve MCC-DOPE and other lipids in chloroform in a round-bottom flask at the desired molar ratio.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired aqueous buffer by gentle rotation of the flask. The temperature of the hydration buffer should be above the transition temperature of the lipid with the highest Tm.

-

This process forms multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.

-

Pass the suspension repeatedly (typically 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. The extrusion should also be performed at a temperature above the lipid transition temperature.

-

-

Characterization:

-

Characterize the resulting liposomes for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

-

The concentration of the phospholipid can be determined using a suitable assay (e.g., Stewart assay).

-

Conjugation of Thiol-Containing Molecules to MCC-DOPE Liposomes

This protocol describes the general procedure for conjugating a cysteine-containing peptide or protein to the surface of pre-formed MCC-DOPE liposomes.

Materials:

-

Pre-formed MCC-DOPE liposomes

-

Thiol-containing molecule (e.g., peptide, antibody)

-

Reaction buffer (e.g., PBS, pH 7.2)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine)

-

Size exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Thiol-Containing Molecule (if necessary):

-

If the thiol groups are in the form of disulfide bonds, they must be reduced. Incubate the protein/peptide with a reducing agent like TCEP. Remove the excess reducing agent by dialysis or using a desalting column.

-

-

Conjugation Reaction:

-

Add the thiol-containing molecule to the MCC-DOPE liposome suspension in the reaction buffer. A typical molar ratio of maleimide to thiol is between 10:1 and 20:1.

-

Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching reagent such as L-cysteine to react with any unreacted maleimide groups on the liposome surface.

-

-

Purification:

-

Remove the un-conjugated molecule and excess quenching reagent by size exclusion chromatography (SEC) or dialysis.

-

-

Characterization of Conjugate:

-

Confirm the successful conjugation by a suitable method, such as SDS-PAGE analysis (for proteins), HPLC, or by using a fluorescently labeled thiol-molecule.

-

Quantify the conjugation efficiency by measuring the amount of conjugated protein/peptide and comparing it to the initial amount.

-

Visualizations

Chemical Structure of MCC-DOPE

Caption: Chemical structure of MCC-DOPE.

Experimental Workflow for Liposome Conjugation

Caption: Experimental workflow for liposome conjugation.

Thiol-Maleimide Reaction Pathway

Caption: Thiol-maleimide reaction pathway.

Conclusion

MCC-DOPE is a versatile and indispensable tool for researchers in drug delivery and bioconjugation. Its well-defined chemical structure and predictable reactivity allow for the creation of sophisticated, targeted drug carriers. By understanding its core properties and adhering to optimized experimental protocols, scientists can effectively leverage MCC-DOPE to advance the development of novel therapeutics with improved efficacy and reduced side effects. The information provided in this guide serves as a foundational resource for the successful application of this important functionalized lipid.

References

An In-depth Technical Guide to 18:1 PE MCC (CAS: 384847-49-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (sodium salt), commonly known as 18:1 PE MCC. This maleimide-functionalized phospholipid is a critical tool in bioconjugation, enabling the stable attachment of thiol-containing molecules to lipid bilayers for applications ranging from targeted drug delivery to fundamental studies of membrane proteins.

Core Properties and Specifications

This compound is a synthetic phospholipid featuring two oleic acid (18:1) chains, a phosphoethanolamine (PE) headgroup, and a maleimide functional group.[1][2] The oleoyl chains provide a hydrophobic anchor for integration into lipid membranes, while the maleimide group offers a reactive site for covalent linkage with sulfhydryl groups.[]

Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 384847-49-8 | [2][4] |

| Full Chemical Name | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (sodium salt) | [5][6] |

| Molecular Formula | C₅₃H₉₀N₂NaO₁₁P | [2][7] |

| Molecular Weight | 985.25 g/mol | [2][7] |

| Physical State | Powder or dissolved in chloroform | [1][5][8] |

| Purity | >99% (by TLC) | [7][8] |

| Storage Temperature | -20°C | [2][4][7] |

| Solubility | Soluble in chloroform | [1][8] |

Mechanism of Action: Thiol-Maleimide Conjugation

The primary function of this compound is to act as a molecular linker. The maleimide group reacts specifically and efficiently with the thiol (sulfhydryl) group of a cysteine residue found in proteins and peptides. This reaction, a Michael addition, forms a stable, covalent thioether bond.[] This allows for the secure anchoring of polypeptides and other thiol-containing molecules to the surface of lipid structures like liposomes or nanodiscs without significantly disturbing the lipid packing or permeability of the bilayer.[1]

Figure 1. Thiol-Maleimide Conjugation Pathway.

Applications in Research and Development

The ability to conjugate proteins and peptides to lipid bilayers makes this compound a valuable component in several advanced applications:

-

Targeted Drug Delivery: By attaching targeting ligands (e.g., antibodies, peptides) to the surface of drug-loaded liposomes, this compound facilitates the specific delivery of therapeutic agents to target cells or tissues, which can enhance efficacy and reduce off-target side effects.[]

-

Proteoliposome and Nanodisc Formulation: It is used to integrate proteins into lipid bilayers for structural and functional studies.[1][8] This is crucial for analyzing membrane proteins in a near-native environment.

-

Biophysical and Single-Molecule Analysis: The hydrophobic oleic acid tails allow for easy incorporation into lipid bilayers, enabling fluorescence and other biophysical analyses of protein-lipid interactions at the single-molecule level.[1][8]

Experimental Protocols and Methodologies

While specific protocols vary based on the application, the following provides a generalized workflow for the conjugation of a thiol-containing peptide to liposomes using this compound.

Materials

-

Primary lipids (e.g., DOPC, DPPC)

-

This compound (in chloroform)

-

Thiol-containing peptide or protein

-

Hydration buffer (e.g., HEPES, PBS, pH 7.0-7.4)

-

Organic solvent (e.g., chloroform, methanol)

-

Rotary evaporator

-

Extruder and polycarbonate membranes

-

Size-exclusion chromatography (SEC) column

Generalized Experimental Workflow

Figure 2. General workflow for liposome conjugation.

Key Experimental Considerations

-

Molar Ratio: The molar percentage of this compound in the lipid formulation typically ranges from 0.5% to 5%, depending on the desired density of the conjugated molecule.

-

pH: The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5. Below this range, the reaction rate slows considerably, while at higher pH, the maleimide group can become susceptible to hydrolysis.

-

Reducing Agents: The thiol-containing molecule must be in its reduced state for the reaction to occur. Buffers should be free of reducing agents like DTT or β-mercaptoethanol during the conjugation step. If necessary, a pre-reduction step (e.g., using a TCEP column) can be performed on the protein or peptide.

-

Quenching: After the desired incubation time, any unreacted maleimide groups can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to prevent non-specific reactions.

Conclusion

This compound (CAS 384847-49-8) is a highly effective and widely used functionalized lipid for the site-specific, covalent attachment of proteins, peptides, and other thiol-modified molecules to lipid membranes. Its well-defined chemical reactivity and structural properties make it an indispensable tool for developing targeted nanomedicines, constructing functional proteoliposomes, and conducting advanced biophysical research. This guide provides the core technical information required for the successful application of this versatile reagent in a professional research and development setting.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. This compound, 384847-49-8 | BroadPharm [broadpharm.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. This compound - AVANTI POLAR LIPIDS - 780201C [cogershop.com]

- 6. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

- 8. This compound chloroform 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]

An In-depth Technical Guide to the Mechanism and Application of 18:1 PE MCC in Bioconjugation and Cellular Signaling Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

18:1 PE MCC (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide]) is a maleimide-functionalized phospholipid that serves as a critical tool in bioconjugation and the development of advanced drug delivery systems. Its "mechanism of action" is not that of a traditional therapeutic agent that directly modulates a biological pathway. Instead, its function lies in its ability to covalently link thiol-containing molecules, such as peptides and proteins, to lipid bilayers like liposomes and supported membranes. This guide provides a comprehensive overview of the chemical mechanism, experimental protocols for its use, and a detailed example of its application in studying cellular signaling pathways.

The Core Mechanism: Maleimide-Thiol Conjugation

The primary mechanism of this compound is the Michael addition reaction between its maleimide group and a sulfhydryl (thiol) group from a molecule of interest, typically a cysteine residue in a peptide or protein. This reaction forms a stable thioether bond, effectively tethering the molecule to the lipid.[1]

The reaction is highly specific for thiols at a pH range of 6.5-7.5.[2] While the maleimide group can react with amines at higher pH, the reaction with thiols is significantly faster in the physiological pH range, allowing for chemoselective ligation. The resulting thioether bond is generally stable, though it can undergo a retro-Michael reaction, especially in the presence of other thiols.[3][4] The stability of this linkage is a critical consideration in the design of drug delivery systems.

Quantitative Data

While comprehensive, directly comparable quantitative data on the reaction kinetics and conjugation efficiency of this compound across various conditions is not extensively tabulated in the literature, the following tables summarize available data points and typical ranges.

Table 1: Reaction Conditions and Conjugation Efficiency

| Parameter | Value/Range | Reference/Notes |

| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction specificity.[2] |

| Temperature | Room Temperature (20-25°C) | Sufficient for the reaction to proceed.[1] |

| Reaction Time | 30 min - 2 hours | Varies depending on reactant concentrations and desired efficiency.[5] |

| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | Higher ratios can improve conjugation efficiency but may lead to non-specific reactions.[5] |

| Conjugation Efficiency | 58% - 95% | Highly dependent on the specific reactants and conditions.[5] |

Table 2: Stability of Maleimide-Thiol Adduct

| Condition | Half-life (t½) | Reference/Notes |

| In presence of Glutathione (in vitro) | 20 - 80 hours | Demonstrates potential for retro-Michael reaction.[3] |

| Ring-opened hydrolysed product | > 2 years | Hydrolysis of the succinimide ring significantly increases stability.[6][7] |

Experimental Protocols

Preparation of this compound-Containing Liposomes

This protocol describes the formation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.

Materials:

-

Primary phospholipid (e.g., DOPC or POPC) in chloroform

-

This compound in chloroform

-

Cholesterol (optional, for membrane stability) in chloroform

-

Hydration buffer (e.g., PBS or HEPES-buffered saline, pH 7.4)

-

Rotary evaporator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Argon or nitrogen gas

Procedure:

-

In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio is 94.5% primary phospholipid, 5% cholesterol, and 0.5% this compound.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a stream of argon or nitrogen gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.

-

Hydrate the lipid film with the desired buffer by vortexing or gentle agitation, resulting in the formation of multilamellar vesicles (MLVs).

-

Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

-

Extrude the MLV suspension through the membrane multiple times (typically 11-21 passes) to form LUVs of a defined size.

-

The resulting liposome suspension is ready for conjugation.

Conjugation of a Cysteine-Containing Peptide to this compound Liposomes

Materials:

-

This compound-containing liposomes

-

Cysteine-containing peptide

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-75) for purification

Procedure:

-

Dissolve the cysteine-containing peptide in the reaction buffer.

-

Add the peptide solution to the liposome suspension at a desired molar ratio (e.g., 10:1 peptide to this compound).

-

Incubate the mixture at room temperature for 2 hours with gentle stirring.

-

To quench any unreacted maleimide groups, a thiol-containing molecule like 2-mercaptoethanol can be added.

-

Purify the peptide-conjugated liposomes from unreacted peptide using SEC. The liposomes will elute in the void volume.

-

Characterize the resulting immunoliposomes for size, zeta potential, and conjugation efficiency (e.g., using a BCA protein assay).

Visualization of Mechanism and Application

Chemical Reaction Mechanism

The core mechanism is the covalent linkage of a thiol-containing molecule to the maleimide group of this compound.

Caption: Thiol-maleimide conjugation of a peptide to a liposome.

Experimental Workflow: Studying PI3Kβ Activation

The following workflow, based on the work of Burke et al., illustrates how this compound is used to investigate the activation of the PI3Kβ signaling pathway.[8][9][10]

Caption: Workflow for studying PI3Kβ activation using a pY-peptide-tethered membrane.

Signaling Pathway: PI3Kβ Activation

This diagram shows the recruitment and activation of PI3Kβ by a membrane-tethered phosphotyrosine (pY) peptide, a process that can be studied using this compound.[8][9][10]

Caption: PI3Kβ signaling initiated by a membrane-tethered pY peptide.

Conclusion

References

- 1. Engineering of lipid membranes asymmetrically functionalized with chondroitin sulfate - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00195H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular dissection of PI3Kβ synergistic activation by receptor tyrosine kinases, GβGγ, and Rho-family GTPases [elifesciences.org]

- 9. Molecular dissection of PI3Kβ synergistic activation by receptor tyrosine kinases, GβGγ, and Rho-family GTPases [elifesciences.org]

- 10. Molecular dissection of PI3Kβ synergistic activation by receptor tyrosine kinases, GβGγ, and Rho-family GTPases - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 18:1 PE MCC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide], commonly known as 18:1 PE MCC, is a maleimide-functionalized phospholipid critical in bioconjugation and drug delivery system development.[1] Its utility lies in the reactive maleimide group, which allows for the covalent attachment of thiol-containing molecules, such as peptides and proteins, to lipid bilayers.[1] However, the inherent reactivity of the maleimide group and the unsaturated nature of the oleoyl chains present stability challenges that must be addressed to ensure the integrity and functionality of the final product. This guide provides an in-depth overview of the stability and optimal storage conditions for this compound, supported by experimental methodologies and quantitative data.

Chemical Stability of this compound

The stability of this compound is primarily influenced by two factors: the hydrolysis of the maleimide ring and the oxidation of the unsaturated oleoyl acyl chains.

Maleimide Group Stability and Hydrolysis

The maleimide group is susceptible to hydrolysis in aqueous environments, a reaction that opens the maleimide ring to form a non-reactive maleamic acid derivative. This process is pH-dependent, with the rate of hydrolysis increasing at higher pH. Once hydrolyzed, the lipid can no longer participate in thiol-maleimide conjugation reactions, rendering it inactive for its intended purpose.

| Preparation Method | Remaining Active Maleimide Groups (%) | Reference |

| Pre-insertion in liposomes | 63% | [2] |

| Pre-insertion followed by purification | 32% | [2] |

| Post-insertion in liposomes | 76% | [2] |

These findings highlight the significant loss of active maleimide groups during processing in aqueous buffers, emphasizing the need for careful process design and control.

Lipid Chain Stability and Oxidation

The two oleoyl (18:1) chains in this compound each contain one double bond, making them susceptible to oxidation. Lipid oxidation is a complex process involving a free radical chain reaction that can be initiated by factors such as heat, light, and the presence of metal ions. This degradation can lead to the formation of various byproducts, including hydroperoxides, aldehydes, and ketones, which can alter the physical and chemical properties of the lipid and any formulation in which it is included.

Recommended Storage Conditions

Proper storage is paramount to maintaining the stability of this compound. The following conditions are recommended based on general guidelines for unsaturated and reactive lipids.[3]

| Form | Storage Temperature | Atmosphere | Container | Additional Notes | Reference |

| Powder | -20°C | Inert gas (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Allow to warm to room temperature before opening to prevent condensation. | [3] |

| Organic Solution (e.g., in chloroform) | -20°C | Inert gas (Argon or Nitrogen) | Glass vial with Teflon-lined cap | Avoid plastic containers as they can leach impurities. | [3] |

It is crucial to handle the lipid under an inert atmosphere as much as possible to minimize exposure to oxygen and moisture. For long-term storage, sealing ampules under inert gas is the preferred method.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, it is essential to perform stability studies. The following are key experimental protocols that can be adapted for this purpose.

Quantification of Maleimide Group Activity

The activity of the maleimide group can be determined using a variety of methods. A common approach is the use of a thiol-containing reagent that produces a spectrophotometrically detectable product upon reaction with the maleimide.

Ellman's Assay (Indirect Method)

This method involves reacting a known amount of the maleimide-lipid with an excess of a thiol, such as cysteine or glutathione. The unreacted thiol is then quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with thiols to produce a yellow-colored product with an absorbance maximum at 412 nm. The amount of reacted maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount.

Assessment of Lipid Oxidation

The extent of lipid oxidation can be monitored by measuring the formation of primary and secondary oxidation products.

Peroxide Value (PV) Titration

This method quantifies the concentration of hydroperoxides, the primary products of lipid oxidation. The lipid sample is dissolved in a solvent mixture and reacted with potassium iodide. The iodine liberated by the hydroperoxides is then titrated with a standardized sodium thiosulfate solution.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This colorimetric assay measures malondialdehyde (MDA) and other aldehydes, which are secondary products of lipid oxidation. The sample is heated with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct that can be quantified spectrophotometrically at approximately 532 nm.

Signaling Pathways and Logical Relationships

The degradation of this compound can be visualized as a series of events that lead to a loss of function.

Conclusion

The stability of this compound is a critical consideration for its successful application in research and drug development. By understanding the mechanisms of degradation—namely maleimide hydrolysis and lipid oxidation—and implementing appropriate storage and handling procedures, researchers can ensure the integrity and reactivity of this important lipid. Regular assessment of maleimide activity and lipid oxidation using the described experimental protocols is recommended to guarantee the quality of this compound throughout its lifecycle.

References

An In-depth Technical Guide to Maleimide-Functionalized Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of maleimide-functionalized lipids, focusing on their synthesis, properties, and applications in the development of targeted drug delivery systems and bioconjugates. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize these versatile molecules in their work.

Core Concepts of Maleimide-Functionalized Lipids

Maleimide-functionalized lipids are amphiphilic molecules that consist of a lipid anchor, which facilitates their incorporation into lipid bilayers such as liposomes, and a reactive maleimide group.[1][2][3] The maleimide moiety is a key component, enabling the covalent conjugation of thiol-containing molecules, such as proteins, peptides, and antibodies, to the surface of lipid-based nanocarriers.[4][5][6] This "click" chemistry approach, known as the Michael addition reaction, is highly specific and efficient under mild, aqueous conditions, making it a popular choice for bioconjugation.[7][8]

One of the most commonly used maleimide-functionalized lipids is 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a polyethylene glycol (PEG) spacer, with a terminal maleimide group (DSPE-PEG-Maleimide).[6][9][10] The PEG linker provides a hydrophilic shield, often referred to as a "stealth" property, which can reduce non-specific protein binding and prolong the circulation half-life of the nanocarrier in vivo.[6][10]

The Chemistry of Maleimide-Thiol Conjugation

The reaction between a maleimide and a thiol (sulfhydryl) group proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[11] It is important to note that the maleimide group can undergo hydrolysis, particularly at alkaline pH, which results in the opening of the maleimide ring and renders it inactive for conjugation.[8][12][13] This hydrolysis can be a critical factor to consider during the preparation and storage of maleimide-functionalized liposomes.[8][12] Some advanced maleimide derivatives have been developed to be self-hydrolyzing after conjugation, which can improve the stability of the final conjugate by preventing retro-Michael reactions.[14]

Synthesis and Formulation of Maleimide-Functionalized Liposomes

The preparation of maleimide-functionalized liposomes can be achieved through two primary methods: the pre-insertion (or lipid film hydration) method and the post-insertion method.

-

Pre-insertion Method: In this approach, the maleimide-functionalized lipid is mixed with other lipid components prior to the formation of the liposomes.[8][15] While straightforward, this method can lead to a significant loss of active maleimide groups due to hydrolysis during the liposome preparation and purification steps.[8][12] Studies have shown that the percentage of active maleimide groups can be as low as 32% after purification.[8][12]

-

Post-insertion Method: This method involves the incubation of pre-formed liposomes with micelles containing the maleimide-functionalized lipid. The maleimide-lipid then spontaneously inserts into the outer leaflet of the liposome bilayer.[8][13][15] The post-insertion technique generally results in a higher percentage of active maleimide groups on the liposome surface, with reports of up to 76% activity.[8][12]

The choice of method can therefore have a dramatic impact on the final conjugation efficiency and the overall functionality of the targeted nanocarrier.[8][12]

Quantitative Data on Maleimide-Functionalized Liposomes

The following tables summarize key quantitative data reported in the literature for maleimide-functionalized liposomes, providing a basis for comparison and formulation design.

Table 1: Physicochemical Properties of Maleimide-Functionalized Liposomes

| Liposome Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| M-Lip/Dox | 115.3 ± 4.2 | 0.12 ± 0.02 | -25.7 ± 1.5 | [16] |

| Lip/Dox (unmodified) | 110.8 ± 3.7 | 0.11 ± 0.03 | -28.4 ± 1.8 | [16] |

| M-GGLG-liposomes | 143.5 ± 2.8 | 0.18 ± 0.01 | -35.4 (at pH 7.8) | [17] |

| GGLG-liposomes (unmodified) | 145.2 ± 3.1 | 0.17 ± 0.02 | -36.1 (at pH 7.8) | [17] |

Table 2: In Vitro Performance of Maleimide-Functionalized Liposomes

| Formulation | Drug Loading Efficiency (%) | In Vitro Drug Release (at 24h, pH 6.8) | Cellular Uptake (4T1 cells, arbitrary units) | Reference |

| M-Lip/Dox | ~95 | ~30% | ~1200 | [16] |

| Lip/Dox (unmodified) | ~95 | ~30% | ~800 | [16] |

| DOX-encapsulating M-GGLG-liposomes | Not specified | Not specified | Significantly increased vs. unmodified | [17] |

Table 3: Conjugation Efficiency and Stability

| Method | Active Maleimide Groups Remaining | Conjugation Efficiency (Fab' to liposomes) | Reference |

| Pre-insertion (before purification) | 63% | Not specified | [8][12][15] |

| Pre-insertion (after purification) | 32% | Not specified | [8][12][15] |

| Post-insertion | 76% | ~20% | [8][12][15][18] |

| Fab' to cubosomes/hexosomes | Not specified | 95-99% | [18] |

Experimental Protocols

Protocol for Preparation of Maleimide-Functionalized Liposomes (Post-Insertion Method)

This protocol is adapted from methodologies described for post-insertion of DSPE-PEG-Maleimide.[13]

-

Preparation of Pre-formed Liposomes:

-

Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. A typical lipid composition could be DSPC and cholesterol.

-

Hydrate the lipid film with an appropriate buffer (e.g., PBS, pH 7.4).

-

Extrude the liposomes through polycarbonate membranes of a defined pore size (e.g., 100 nm) to obtain vesicles with a uniform size distribution.

-

-

Preparation of DSPE-PEG-Maleimide Micelles:

-

Hydrate a dried film of DSPE-PEG-Maleimide with buffer to form a micellar solution.[13]

-

-

Post-Insertion Step:

-

Mix the pre-formed liposomes with the DSPE-PEG-Maleimide micellar solution.

-

Incubate the mixture at a temperature above the phase transition temperature of the lipids (e.g., 60 °C) for a defined period (e.g., 30 minutes).[13]

-

-

Purification:

-

Remove unincorporated maleimide-lipid micelles via dialysis or size exclusion chromatography.[13]

-

Protocol for Conjugation of a Thiolated Protein to Maleimide-Functionalized Liposomes

This protocol outlines the general steps for conjugating a thiol-containing protein to the surface of maleimide-functionalized liposomes.[5][19]

-

Preparation of Thiolated Protein:

-

If the protein does not have a free thiol group, it can be thiolated using reagents like Traut's reagent (2-iminothiolane) or by reducing existing disulfide bonds with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine).[5] DTT can also be used, but excess DTT must be removed before conjugation.[5]

-

-

Conjugation Reaction:

-

Prepare the maleimide-functionalized liposomes in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES).[5]

-

Add the thiolated protein to the liposome solution. A molar excess of maleimide groups on the liposomes to the thiol groups on the protein is typically recommended (e.g., 10-20 fold molar excess of dye in a similar reaction).[5]

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4 °C, protected from light.[5] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[13]

-

-

Quenching of Unreacted Maleimides:

-

Add a small molecule thiol, such as 2-mercaptoethanol or L-cysteine, to quench any unreacted maleimide groups on the liposome surface.[13]

-

-

Purification of the Conjugate:

Visualization of Key Processes

Workflow for Liposome Functionalization and Targeting

The following diagram illustrates the overall workflow for creating targeted liposomes using maleimide-functionalized lipids.

Caption: Workflow for preparing targeted liposomes via post-insertion of maleimide lipids.

Cellular Uptake Pathways of Functionalized Liposomes

Maleimide-functionalized liposomes can exhibit enhanced cellular uptake due to the interaction of the maleimide groups with thiols on the cell surface.[4][7][21] The primary mechanisms of internalization for liposomes are endocytic pathways.[22][23][24]

Caption: Generalized cellular uptake pathway of targeted liposomes via endocytosis.

Maleimide-Thiol Conjugation Reaction

This diagram illustrates the chemical reaction between a maleimide group and a thiol group.

Caption: The Michael addition reaction between a maleimide and a thiol.

References

- 1. Maleimide-functionalized lipids that anchor polypeptides to lipid bilayers and membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 6. labinsights.nl [labinsights.nl]

- 7. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. avantiresearch.com [avantiresearch.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encapsula.com [encapsula.com]

- 14. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. A novel application of maleimide for advanced drug delivery: in vitro and in vivo evaluation of maleimide-modified pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. liposomes.ca [liposomes.ca]

- 20. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport | Semantic Scholar [semanticscholar.org]

- 22. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pathways of cellular internalisation of liposomes delivered siRNA and effects on siRNA engagement with target mRNA and silencing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dovepress.com [dovepress.com]

Methodological & Application

Application Notes & Protocols: Preparation of 18:1 PE MCC-Functionalized Liposomes for Targeted Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC or DOPE-MCC) is a maleimide-functionalized phospholipid that plays a crucial role in the development of targeted drug delivery systems.[][2][3] The maleimide group provides a reactive site for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other ligands, to the surface of liposomes.[][4] This surface modification enables the active targeting of liposomal cargo to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects.[][5] The 18:1 (oleic acid) acyl chains of the lipid facilitate its incorporation into the lipid bilayer of liposomes.[3][6] These application notes provide a detailed protocol for the preparation of this compound-functionalized liposomes using the thin-film hydration and extrusion method.

Experimental Protocols

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other primary phospholipid

-

Cholesterol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (this compound)

-

Chloroform

-

Methanol

-

Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Nitrogen or Argon gas

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials with Teflon-lined caps

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes incorporating this compound. The molar ratio of the lipids can be adjusted based on the specific application. A common starting point is a molar ratio of DOPC:Cholesterol:this compound of 55:40:5.

-

Lipid Film Formation:

-

Dissolve the desired amounts of DOPC, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. Ensure complete dissolution to form a clear solution.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. The process should be carried out at a temperature above the phase transition temperature of the lipids.

-

Place the flask under a high vacuum for at least 1-2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the desired volume of hydration buffer (e.g., PBS, pH 7.4). The buffer should be pre-warmed to a temperature above the lipid phase transition temperature.

-

Agitate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This can be done by gentle hand-shaking or using a vortex mixer at low speed. Allow the mixture to hydrate for approximately 1 hour.

-

-

Vesicle Size Reduction (Extrusion):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs).[7] This process should also be performed at a temperature above the lipid phase transition temperature.

-

-

Storage:

-

Store the prepared liposomes at 4°C. For long-term storage, it is advisable to store them under an inert atmosphere (e.g., argon) to prevent lipid oxidation.

-

Protocol 2: Conjugation of Thiol-Containing Ligands to Maleimide-Functionalized Liposomes

This protocol outlines the general procedure for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) to the surface of the prepared this compound liposomes.

-

Prepare Ligand Solution:

-

Dissolve the thiol-containing ligand in a suitable buffer. The buffer should be free of any reducing agents that could interfere with the maleimide-thiol reaction. A common choice is PBS at a pH between 6.5 and 7.5 for optimal reaction efficiency.

-

-

Conjugation Reaction:

-

Add the ligand solution to the liposome suspension. The molar ratio of ligand to this compound should be optimized for the specific application, but a starting point of 1:1 or a slight excess of the ligand can be used.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can also be carried out overnight at 4°C.

-

-

Removal of Unconjugated Ligand:

-

Separate the ligand-conjugated liposomes from the unconjugated ligand using methods such as size exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.

-

Data Presentation

The following table summarizes representative quantitative data for liposomes functionalized with maleimide-containing lipids. Note that the specific characteristics can vary depending on the exact lipid composition, preparation method, and drug loading.

| Liposome Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Reference |

| Lipoid S100:Cholesterol:DSPE-Mal (14:6:5) | ~100 | Not specified | Not specified | Not specified | [4] |

| GGLG:Cholesterol:PEG5000-DSPE:Mal-PEG5000-Glu2C18 (5:5:0.03:0.03) | Not specified | Not specified | Not specified | Not altered by maleimide modification | [8] |

| POPC:DOPE-MCC | Increased with polymer coating | ~0.5 (after coating) | Not specified | Not specified | [9] |

Visualization

Experimental Workflow

The following diagram illustrates the workflow for the preparation of this compound-functionalized liposomes and subsequent ligand conjugation.

Mechanism of Targeted Delivery

This diagram illustrates the conceptual mechanism of how this compound-functionalized liposomes achieve targeted delivery.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nofamerica.com [nofamerica.com]

- 7. Liposome and Lipid tubule Production [www2.mrc-lmb.cam.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for Protein Conjugation using 18:1 PE MCC

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC) is a maleimide-functionalized phospholipid designed for the covalent conjugation of thiol-containing molecules, such as proteins and peptides, to the surface of lipid-based nanostructures like liposomes.[1] This technology is pivotal in the development of targeted drug delivery systems, diagnostic reagents, and functionalized biomaterials.[1]

The conjugation chemistry is based on the highly specific and efficient Michael addition reaction between the maleimide group of this compound and the sulfhydryl (thiol) group of a cysteine residue on the protein. This reaction forms a stable thioether bond, securely anchoring the protein to the lipid bilayer.[2]

These application notes provide a comprehensive guide, including detailed protocols, for the successful conjugation of proteins to liposomes incorporating this compound.

Reaction Mechanism

The core of the conjugation process is the reaction between the maleimide group of the this compound incorporated into the liposome and a free sulfhydryl group on the protein, typically from a cysteine residue.

Caption: Reaction mechanism of protein conjugation to a liposome containing this compound.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purpose |

| This compound | Avanti Polar Lipids | Maleimide-functionalized lipid |

| Primary Phospholipid (e.g., DOPC, POPC) | Avanti Polar Lipids | Main liposome structural component |

| Cholesterol | Sigma-Aldrich | Liposome stabilizer |

| Protein/Peptide with Cysteine | User-provided | Molecule to be conjugated |

| Tris(2-carboxyethyl)phosphine (TCEP) | Thermo Fisher Scientific | Reducing agent for disulfide bonds |

| Chloroform | Sigma-Aldrich | Lipid solvent |

| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | Buffer for hydration and reaction |

| HEPES Buffer | Sigma-Aldrich | Alternative reaction buffer |

| Sepharose CL-4B or similar | GE Healthcare | Size exclusion chromatography resin |

| Bicinchoninic Acid (BCA) Protein Assay Kit | Thermo Fisher Scientific | Protein quantification |

| Ellman's Reagent (DTNB) | Thermo Fisher Scientific | Quantification of free thiols/maleimides |

Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes containing this compound using the thin-film hydration and extrusion method.

-

Lipid Film Formation:

-

In a round-bottom flask, combine the primary phospholipid, cholesterol, and this compound in chloroform at the desired molar ratios. A common starting point is a 55:40:5 molar ratio of primary phospholipid:cholesterol:this compound.

-

Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The final lipid concentration is typically between 10-20 mg/mL.

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, pass the hydrated lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder.

-

Perform at least 11 passes through the membrane to ensure a narrow size distribution.

-

-

Characterization:

-

Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).

-

Protocol 2: Protein Preparation and Reduction

For efficient conjugation, it is crucial to ensure that the cysteine residues on the protein have free sulfhydryl groups.

-

Dissolve the protein in a degassed, amine-free buffer (e.g., PBS or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds , add a 10- to 50-fold molar excess of a reducing agent like TCEP.

-

Incubate at room temperature for 30-60 minutes. TCEP does not need to be removed before conjugation. If using DTT, it must be removed via a desalting column prior to adding the protein to the maleimide-liposomes.

Protocol 3: Protein Conjugation to Liposomes

-

Reaction Setup:

-

Add the reduced protein solution to the maleimide-functionalized liposome suspension. The molar ratio of maleimide to protein should be optimized, with a starting point of 10:1 to 20:1.

-

-

Incubation:

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if using a fluorescently labeled protein.

-

-

Quenching (Optional):

-

To stop the reaction, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

-

Protocol 4: Purification of Protein-Liposome Conjugates

It is essential to remove unreacted protein from the conjugated liposomes.

-

Size Exclusion Chromatography (SEC):

-

Equilibrate a size exclusion chromatography column (e.g., Sepharose CL-4B) with the desired buffer (e.g., PBS).

-

Apply the conjugation reaction mixture to the column.

-

Collect fractions and monitor the elution profile using UV absorbance at 280 nm for protein and a lipid-specific assay or light scattering for liposomes. The protein-liposome conjugates will elute in the void volume, while the smaller, unconjugated protein will elute later.

-

Protocol 5: Characterization and Quantification of Conjugation

-

Measure the size and polydispersity index (PDI) of the purified conjugates to assess for aggregation. An increase in size compared to the initial liposomes is expected.

-

Run samples of the purified conjugate, unconjugated protein, and empty liposomes on an SDS-PAGE gel. The conjugated protein should appear as a higher molecular weight band or remain in the well, confirming covalent attachment to the liposomes.

-

Prepare a standard curve using the unconjugated protein.

-

Lyse the liposomes in the purified conjugate sample using a detergent compatible with the BCA assay (e.g., 1% Triton X-100).

-

Perform the BCA assay on the lysed conjugate and the standard curve samples according to the manufacturer's protocol.

-

Determine the protein concentration in the conjugate sample from the standard curve.

-

Calculate the conjugation efficiency:

-

Conjugation Efficiency (%) = (Amount of conjugated protein / Initial amount of protein) x 100

-

This assay can indirectly determine the extent of conjugation by quantifying the remaining unreacted maleimide groups.[3][4][5][6]

-

React a known concentration of the maleimide-liposomes (before and after conjugation) with an excess of a thiol-containing compound (e.g., L-cysteine).

-

Quantify the unreacted thiol using Ellman's reagent (DTNB), which produces a colored product with an absorbance maximum at 412 nm.

-

The amount of reacted maleimide is the difference between the initial amount of thiol and the unreacted thiol.

Data Presentation

Table 1: Recommended Starting Conditions for Protein Conjugation

| Parameter | Recommended Value | Notes |

| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes maleimide hydrolysis. |

| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |

| Reaction Time | 2 hours at RT or Overnight at 4°C | Longer incubation may increase conjugation yield. |

| Reducing Agent | TCEP (10-50x molar excess) | Does not need to be removed prior to conjugation. |

Table 2: Example of Optimization of Molar Ratio

| Molar Ratio (Maleimide:Protein) | Conjugation Efficiency (%) | Final Protein Density (µg protein/µmol lipid) |

| 5:1 | 35 ± 4% | 45 ± 5 |

| 10:1 | 62 ± 5% | 80 ± 6 |

| 20:1 | 78 ± 6% | 101 ± 8 |

| 40:1 | 81 ± 7% | 105 ± 9 |

| Note: This is example data and will vary depending on the protein and reaction conditions. |

Experimental Workflow

Caption: Overall experimental workflow for protein conjugation to maleimide-functionalized liposomes.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive maleimide groups (hydrolysis)- Oxidized thiols on protein (disulfide bonds)- Suboptimal pH- Steric hindrance | - Prepare liposomes fresh and use immediately.- Ensure adequate reduction of the protein with TCEP.- Maintain reaction pH between 6.5 and 7.5.- Optimize the molar ratio of maleimide to protein. |

| Protein Aggregation | - Protein instability at reaction conditions- High protein concentration | - Optimize buffer conditions (e.g., ionic strength).- Reduce protein concentration or perform the reaction at 4°C. |

| Low Recovery After Purification | - Non-specific binding to chromatography column | - Passivate the column with a blocking agent (e.g., BSA) before use.- Adjust the ionic strength of the elution buffer. |

Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions is recommended for each specific protein and application.

References

Application Notes and Protocols for 18:1 PE MCC in Targeted Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC) is a maleimide-functionalized phospholipid integral to the development of targeted drug delivery systems.[1][2] Its unique structure, featuring a phosphoethanolamine headgroup, two oleic acid tails, and a reactive maleimide group, allows for the stable conjugation of thiol-containing targeting ligands, such as peptides and antibodies, to the surface of liposomes.[3][4][5] This modification transforms conventional liposomes into sophisticated nanocarriers capable of recognizing and binding to specific cell surface receptors, thereby enhancing drug delivery to target tissues while minimizing off-target effects.[2]

The maleimide group of this compound reacts specifically with sulfhydryl (thiol) groups, forming a stable thioether bond, a cornerstone of bioconjugation chemistry.[4] This targeted approach is particularly valuable in oncology, where cancer cells often overexpress certain receptors. By attaching a ligand that binds to these receptors, the drug-loaded liposome can be directed preferentially to the tumor site.

These application notes provide a comprehensive overview of the use of this compound in targeted drug delivery, including detailed experimental protocols and representative data.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of liposomes formulated with this compound for targeted drug delivery. The data is compiled from various studies to provide a representative range of values.

Table 1: Physicochemical Characterization of Targeted Liposomes

| Liposome Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Untargeted Liposomes | 110.5 | < 0.2 | -1.4 | [3] |

| Peptide-Targeted Liposomes | 125.8 | < 0.2 | -3.8 | [3] |

| Antibody-Targeted Liposomes | 140.9 | < 0.2 | +18.4 | [3] |

Table 2: Drug Encapsulation and Loading

| Liposome Formulation | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| Doxorubicin-loaded Liposomes | Doxorubicin | ~90 | ~10 | [6] |

| Vincristine Sulfate-loaded Liposomes | Vincristine Sulfate | ~99 | ~2 (mg/mL) | [3] |

Table 3: In Vitro Drug Release Profile

| Liposome Formulation | Condition | % Drug Release after 24h | Reference |

| pH-sensitive Liposomes | pH 7.4 | ~50 | [6] |

| pH-sensitive Liposomes | pH 5.5 | >80 | [6] |

| Thermosensitive Liposomes | 37 °C | <10 | [7] |

| Thermosensitive Liposomes | 42 °C | >80 | [7] |

Experimental Protocols

Protocol 1: Formulation of Peptide-Targeted Liposomes using this compound

This protocol describes the preparation of targeted liposomes by the thin-film hydration method, followed by extrusion and conjugation of a thiol-containing peptide to the this compound on the liposome surface.

Materials:

-

Main structural phospholipid (e.g., DSPC or POPC)

-

Cholesterol

-

This compound[3]

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Thiol-containing targeting peptide

-

Chloroform and Methanol

-

Hydration buffer (e.g., PBS, pH 7.4)

-

Dialysis membrane (MWCO 10-14 kDa)

-

Mini-extruder and polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Hydration:

-

Dissolve the main phospholipid, cholesterol, and this compound in a chloroform/methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5 (structural lipid:cholesterol:this compound).

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the drug solution in the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature.

-

-

Liposome Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to multiple extrusion cycles (e.g., 11-21 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[8]

-

-

Purification:

-

Remove the unencapsulated drug by dialysis against the hydration buffer.

-

-

Peptide Conjugation:

-

Dissolve the thiol-containing peptide in the hydration buffer.

-

Add the peptide solution to the purified liposome suspension at a specific molar ratio (e.g., 1:10 peptide to this compound).

-

Incubate the mixture overnight at room temperature with gentle stirring to allow for the maleimide-thiol conjugation reaction to proceed.[9]

-

-

Final Purification:

-

Remove the unconjugated peptide by dialysis or size exclusion chromatography.

-

-

Characterization:

-

Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

-

Quantify the drug encapsulation efficiency and drug loading using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

-

Confirm peptide conjugation using appropriate analytical techniques (e.g., SDS-PAGE, HPLC).

-

Protocol 2: In Vitro Drug Release Assay

This protocol outlines a dialysis-based method to assess the in vitro release of a drug from the formulated liposomes.

Materials:

-

Drug-loaded liposomes

-

Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

-

Dialysis tubing (appropriate MWCO)

-

Shaking incubator or water bath

Procedure:

-

Place a known volume of the drug-loaded liposome suspension into a dialysis bag.

-

Immerse the dialysis bag in a larger volume of release buffer.

-

Incubate at 37°C with gentle agitation.

-

At predetermined time points, withdraw aliquots from the release buffer outside the dialysis bag.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculate the cumulative percentage of drug released over time.

Protocol 3: Cellular Uptake and Cytotoxicity Assay (MTT Assay)

This protocol describes how to evaluate the cellular uptake and cytotoxic effect of the targeted liposomes on a specific cancer cell line overexpressing the target receptor.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

-

Non-target control cell line

-

Cell culture medium and supplements

-

Targeted liposomes, non-targeted liposomes, and free drug

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of the targeted liposomes, non-targeted liposomes, and the free drug. Include untreated cells as a control.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

Data Analysis:

-

Calculate the cell viability as a percentage of the untreated control.

-

Determine the IC50 (half-maximal inhibitory concentration) values for each treatment group.

-

Mandatory Visualizations

Experimental Workflow for Targeted Liposome Formulation and Characterization

Caption: Workflow for preparing and characterizing targeted liposomes.

Signaling Pathway for Receptor-Mediated Endocytosis of a Targeted Liposome

This diagram illustrates the general mechanism of receptor-mediated endocytosis initiated by the binding of a targeted liposome to its specific cell surface receptor (e.g., EGFR or HER2).

Caption: Receptor-mediated endocytosis of a targeted liposome.

References

- 1. Identification and Evaluation of Cytotoxicity of Peptide Liposome Incorporated Citron Extracts in an in Vitro System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intracellular trafficking mechanism, from intracellular uptake to extracellular efflux, for phospholipid/cholesterol liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. farmaciajournal.com [farmaciajournal.com]

Application Notes and Protocols for Nanodisc Assembly Using 18:1 PE MCC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanodiscs are self-assembled, nanoscale phospholipid bilayers stabilized by a surrounding belt of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs).[1] They provide a native-like membrane environment for studying the structure and function of membrane proteins and for various biophysical and biochemical applications.[2][3] The use of functionalized phospholipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidomethyl)cyclohexane-carboxamide] (18:1 PE MCC), allows for the covalent attachment of molecules, including proteins with free cysteine residues, to the nanodisc surface.[3] This feature is particularly valuable for applications requiring stable and oriented protein immobilization, such as in drug delivery research and for single-molecule analysis.[3]

This document provides detailed application notes and protocols for the assembly of nanodiscs incorporating this compound and their subsequent conjugation with a cysteine-containing protein.

Data Presentation

Table 1: Recommended Molar Ratios for Nanodisc Assembly with MSP1D1

| Component | Recommended Molar Ratio (Lipid:MSP) | Notes |

| DMPC | 80:1 | Optimal for DMPC lipids.[4] |

| POPC | 65:1 | Optimal for POPC lipids.[4] |

| POPC:POPG (1:1) | 50:1 - 60:1 | Empirically determined for a membrane protein reconstitution.[5] |

| E. coli Polar Lipids | 60:1 | Empirically determined.[6] |

| Brain Polar Lipids | 65:1 | Empirically determined.[6] |

| DPPC:DPPG:this compound (8:1:1) | ~80:1 | Based on similar lipid compositions. |

Table 2: Typical Incubation Parameters for Nanodisc Assembly

| Parameter | Value | Notes |

| Incubation Temperature | Near the phase transition temperature (Tm) of the primary lipid | For POPC, assembly can be done at 4°C. For DMPC, room temperature is suitable.[4] For lipid mixtures, the Tm of the major component can be used.[4] |

| Incubation Time (Pre-detergent removal) | 15 minutes to 1 hour | Allows for the equilibration of lipids and MSP with the detergent.[4][7] |